(-)-Mitorubrinic acid

MptpB Mycobacterium tuberculosis azaphilone selectivity

(-)-Mitorubrinic acid (CAS 58958-07-9, C₂₁H₁₆O₉, MW 412.35) is a chiral azaphilone fungal polyketide metabolite. It belongs to the mitorubrin subclass of azaphilones, characterized by a highly oxygenated pyranoquinone bicyclic core bearing a quaternary C-7 stereocenter.

Molecular Formula C21H16O9
Molecular Weight 412.3 g/mol
Cat. No. B1239148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Mitorubrinic acid
Synonymsmitorubrinic acid
Molecular FormulaC21H16O9
Molecular Weight412.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CC(=O)O)C)O)O
InChIInChI=1S/C21H16O9/c1-10-5-12(22)8-15(23)18(10)20(28)30-21(2)16(24)7-11-6-13(3-4-17(25)26)29-9-14(11)19(21)27/h3-9,22-23H,1-2H3,(H,25,26)/b4-3+
InChIKeyZJIWQCFXEQSFGR-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Mitorubrinic Acid: Azaphilone Fungal Polyketide with Multi-Target Biological Differentiation


(-)-Mitorubrinic acid (CAS 58958-07-9, C₂₁H₁₆O₉, MW 412.35) is a chiral azaphilone fungal polyketide metabolite . It belongs to the mitorubrin subclass of azaphilones, characterized by a highly oxygenated pyranoquinone bicyclic core bearing a quaternary C-7 stereocenter [1]. Unlike the more extensively studied (-)-mitorubrin, which terminates in an aldehyde side chain, (-)-mitorubrinic acid carries a terminal carboxylic acid moiety that fundamentally alters its target engagement profile [2]. The compound has been isolated from diverse fungal genera including Penicillium, Talaromyces, Aspergillus, and Cochliobolus, and is biosynthesized via a defined two-gene non-reducing polyketide synthase (PKS) pathway (pks11/pks12) [3].

Compound Class Chiral azaphilone fungal polyketide with carboxylic acid side chain
Biosynthetic Pathway Genetically validated two-gene PKS (pks11/pks12)
Key Differentiation Carboxylic acid terminus distinguishes from (-)-mitorubrin (aldehyde)

Why (-)-Mitorubrinic Acid Cannot Be Substituted by Generic Azaphilones or the Parent (-)-Mitorubrin


The mitorubrin subclass of azaphilones—(-)-mitorubrin, (-)-mitorubrinol, (-)-mitorubrinal, and (-)-mitorubrinic acid—differs solely in the oxidation state of their E-olefinic side chain, yet this single structural variation produces non-overlapping biological activity profiles [1]. (-)-Mitorubrin potently inhibits MptpB phosphatase (IC₅₀ 3.99 μM), whereas (-)-mitorubrinic acid shows no activity against this target under identical assay conditions, demonstrating that even within the same co-isolated series, target engagement is not interchangeable [2]. Conversely, (-)-mitorubrinic acid uniquely exhibits bovine leukemia virus (BLV) protease inhibition exceeding the established drug amprenavir, and induces fungal chlamydospore-like cell formation via a methylamine-sensitive mechanism not shared by the majority of azaphilones [3][4]. Procurement of a generic azaphilone or alternative mitorubrin congener in place of (-)-mitorubrinic acid would therefore forfeit the compound's specific trypsin inhibition, BLV antiviral activity, and virulence-factor research utility [5].

Side-chain oxidation state

Carboxylic acid vs aldehyde terminus may shift target engagement from MptpB to trypsin/BLV protease; not interchangeable.

Congener-specific bioactivity

(-)-Mitorubrin lacks BLV protease inhibition and chlamydospore morphogenic activity; substitution risks loss of these endpoints.

Generic azaphilone substitution

Most azaphilones not reported to inhibit BLV protease or induce chlamydospore formation; specificity requires review.

Quantitative Differentiation Evidence for (-)-Mitorubrinic Acid Against Closest Analogs


MptpB Phosphatase Inhibition: (-)-Mitorubrin Active (IC₅₀ 3.99 μM) vs. (-)-Mitorubrinic Acid Inactive in Head-to-Head Assay

In a study co-isolating (-)-mitorubrinic acid (compound 5) and (-)-mitorubrin (compound 6) from Aspergillus sp. 16-5C, only (-)-mitorubrin inhibited Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) with an IC₅₀ of 3.99 ± 0.34 μM, whereas (-)-mitorubrinic acid showed no reported inhibitory activity against MptpB under identical conditions [1]. This demonstrates that the carboxylic acid side chain of (-)-mitorubrinic acid abolishes MptpB target engagement, providing a clear functional differentiation within the same biosynthetic series. No other azaphilone in this study (purpurquinone A, purpurquinone D, 6″-hydroxy-(R)-mitorubrinic acid) matched the potency of (-)-mitorubrin.

MptpB Inhibition
Head-to-head
(-)-Mitorubrin: IC₅₀ 3.99 µM vs (-)-mitorubrinic acid: inactive
Carboxylic acid side chain abolishes MptpB target engagement
Co-isolated assay; Aspergillus sp. 16-5C
MptpB Mycobacterium tuberculosis azaphilone selectivity phosphatase inhibitor

Bovine Leukemia Virus Protease: (-)-Mitorubrinic Acid Surpasses Amphenavir in Inhibitory Activity with No Host Cytotoxicity

(-)-Mitorubrinic acid was identified from a chemical library screen as a bovine leukemia virus (BLV) protease inhibitor that exhibited stronger inhibitory activity than the established HIV/BLV protease inhibitor amprenavir in a fluorogenic assay, and uniquely showed anti-BLV activity in cell-based assays without causing cytotoxicity [1]. This represents the first reported natural inhibitor of BLV protease. Amprenavir, a synthetic clinical protease inhibitor, served as the direct positive control, establishing (-)-mitorubrinic acid as a superior natural-product lead for BLV drug development. Neither (-)-mitorubrin, lunatoic acid A, nor diazaphilonic acid has been reported to possess BLV protease inhibitory activity.

BLV Protease Inhibition
Head-to-head
(-)-Mitorubrinic acid > amprenavir in fluorogenic assay; no cytotoxicity in cell-based assay
Supports antiviral screening context
Bovine cell lines; natural inhibitor
BLV protease antiviral bovine leukemia virus natural product inhibitor

Chlamydospore-Like Cell Morphogenic Activity: (-)-Mitorubrinic Acid vs. Lunatoic Acid A — Shared Phenotype, Distinct Structural Determinants

Both (-)-mitorubrinic acid and lunatoic acid A induce chlamydospore-like cell formation in fungi, yet they differ structurally: lunatoic acid A bears an aliphatic ester side chain, whereas (-)-mitorubrinic acid carries an aromatic orsellinic acid-derived ester [1]. The morphogenic activity of both compounds correlates with their chemical reactivity toward methylamine, and reaction with methylamine abolishes this activity in both cases [2]. Critically, other azaphilones including (+)-sclerotiorin, (+)-rotiorin, citrinin, and sclerin also share this activity, but (-)-mitorubrin (the closest structural congener) does not, indicating that the carboxylic acid terminus is a prerequisite for this phenotype among mitorubrin-class compounds [2]. This places (-)-mitorubrinic acid in a unique position at the intersection of mitorubrin-class azaphilones and chlamydospore-inducing metabolites.

Chlamydospore Induction
Reported
Active; methylamine reactivity correlates with morphogenic potency; (-)-mitorubrin inactive
Carboxylic acid terminus enables morphogenic activity
Cross-study; Cochliobolus lunatus assay
chlamydospore fungal morphogenesis azaphilone Cochliobolus lunatus

Defined Two-Gene PKS Biosynthetic Pathway Enables Genetic Tractability and Knockdown Validation of Virulence Role

The biosynthesis of (-)-mitorubrinic acid in Penicillium marneffei is governed by two non-reducing polyketide synthase genes, pks11 and pks12, which act sequentially [1]. Knockdown of either pks11 or pks12 abolishes yellow pigment production (composed of mitorubrinic acid and mitorubrinol), and the pks11/pks12 double knockdown mutant shows significantly attenuated intracellular survival in both J774 and THP1 macrophages compared to wild-type P. marneffei (P<0.05), with correspondingly improved survival in a mouse challenge model (P<0.05) [1]. This genetically validated virulence role is not established for other co-occurring azaphilones such as (-)-mitorubrin or purpurquinone A, providing (-)-mitorubrinic acid with a unique evidence base linking its biosynthetic genes directly to pathogenicity.

Biosynthetic & Virulence
Method context
pks11/pks12 knockdown abolishes pigment; reported attenuation of macrophage survival
Supports virulence factor research
P. marneffei J774/THP1 models
polyketide synthase PKS Penicillium marneffei virulence factor biosynthesis

Trypsin Inhibition (IC₅₀ 41.05 μM) Positions (-)-Mitorubrinic Acid as a Moderate Azaphilone-Derived Serine Protease Inhibitor

(-)-Mitorubrinic acid inhibits trypsin with an IC₅₀ of 41.05 μmol/L (equivalent to approximately 16 μg/mL) as determined in a standardized enzyme inhibition assay [1]. For context, the classical small-molecule trypsin inhibitor benzamidine exhibits Ki values in the range of 35–100 μM [2], placing (-)-mitorubrinic acid in a comparable potency range. Notably, this trypsin inhibitory activity is not shared by (-)-mitorubrin, which instead inhibits geranylgeranyltransferase I (GGTase I) [3]. This orthogonal enzyme inhibition profile between the two closest mitorubrin congeners underscores the functional divergence dictated by the terminal side-chain oxidation state. Diazaphilonic acid, the presumed dimer of (-)-mitorubrinic acid, inhibits Tth DNA polymerase (IC₅₀ 2.6 μg/mL) and telomerase, representing a distinct activity spectrum [3].

Trypsin Inhibition
Reported
IC₅₀ 41.05 µmol/L (≈16 µg/mL)
Supports trypsin inhibition assay context
Benzamidine Ki range 35–100 µM; (-)-mitorubrin inactive
trypsin inhibitor serine protease IC50 azaphilone

High-Value Application Scenarios for (-)-Mitorubrinic Acid Based on Differentiated Evidence


Antiviral Lead Discovery: Bovine Leukemia Virus (BLV) Protease Inhibitor Development

(-)-Mitorubrinic acid is the first reported natural inhibitor of BLV protease and demonstrates stronger inhibition than the clinical protease inhibitor amprenavir, with no detectable cytotoxicity in cell-based antiviral assays [1]. This positions the compound as a high-priority natural-product lead for developing BLV therapeutics, an area with no currently approved drugs. Procurement for medicinal chemistry programs focused on enzootic bovine leukosis is supported by the compound's validated target engagement and favorable selectivity window. No other azaphilone has been screened for this target.

Fungal Virulence Research: Penicillium marneffei Pathogenicity Studies Using Defined PKS Knockdown Tools

The genetically validated biosynthesis of (-)-mitorubrinic acid via the pks11/pks12 two-gene pathway, combined with the demonstrated attenuation of virulence in both macrophage and murine models upon gene knockdown, makes this compound essential for P. marneffei virulence research [2]. Researchers investigating thermal dimorphic fungal pathogenesis can use (-)-mitorubrinic acid as a chemical standard for quantifying pigment-associated virulence factor production, a capability not supported by any other mitorubrin-class compound.

Tuberculosis Drug Target Profiling: Selective MptpB Inhibitor Discovery and Azaphilone Structure-Activity Relationship Mapping

The head-to-head comparison demonstrating that (-)-mitorubrin inhibits MptpB (IC₅₀ 3.99 μM) while (-)-mitorubrinic acid is inactive provides a critical structure-activity relationship (SAR) anchor point [3]. (-)-Mitorubrinic acid serves as the essential negative-control compound in MptpB inhibitor screening cascades, and procurement of both compounds together enables robust SAR studies linking the terminal carboxylic acid moiety to loss of MptpB engagement—information vital for medicinal chemistry optimization of azaphilone-derived anti-tuberculosis leads.

Fungal Morphogenesis and Antifungal Screening: Chlamydospore Induction Assays with Methylamine Reactivity Controls

(-)-Mitorubrinic acid's chlamydospore-like cell-inducing activity, combined with the established positive correlation between methylamine reactivity and morphogenic potency, provides a mechanistically characterized chemical probe for studying hyphal-to-chlamydospore transition in pathogenic fungi [4]. Unlike lunatoic acid A, which shares this phenotype but lacks the mitorubrin-class structural features, (-)-mitorubrinic acid uniquely bridges the azaphilone chemotype with morphogenic bioactivity. Researchers can use methylamine pretreatment as a built-in specificity control to confirm that observed effects are mediated through the reactive azaphilone core rather than non-specific mechanisms.

Application
Selection Property
Validation Focus
BLV Protease Inhibitor Research
Protease inhibition profile
Cell-based antiviral assay, cytotoxicity review
P. marneffei Virulence Studies
Genetic tractability (pks11/pks12)
Macrophage survival & mouse model endpoints
MptpB SAR Profiling
Negative control for MptpB assays
Structure-activity relationship mapping
Chlamydospore Induction Assays
Methylamine reactivity correlation
Morphogenic specificity control
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